molecular formula C12H12FN3O B3015993 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 515830-32-7

1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3015993
CAS No.: 515830-32-7
M. Wt: 233.246
InChI Key: BUTWKENUBRDBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family It is characterized by the presence of an ethyl group at the first position, a fluorophenyl group at the nitrogen atom, and a carboxamide group at the third position of the pyrazole ring

Scientific Research Applications

1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: The compound can be utilized in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant in the case of drugs, where the mechanism of action refers to how the drug interacts with the body to produce its effects .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, ethyl acetoacetate can be used as the 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole ring with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Comparison with Similar Compounds

  • 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
  • 1-Ethyl-N-(2-fluorophenyl)piperidin-4-amine

Comparison: 1-Ethyl-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the carboxamide group at the third position of the pyrazole ring, which can influence its chemical reactivity and biological activity. In contrast, 1-ethyl-N-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has a sulfonamide group, which may confer different pharmacological properties. Similarly, 1-ethyl-N-(2-fluorophenyl)piperidin-4-amine has a piperidine ring, which can affect its interaction with biological targets.

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-2-16-8-7-11(15-16)12(17)14-10-6-4-3-5-9(10)13/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWKENUBRDBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.